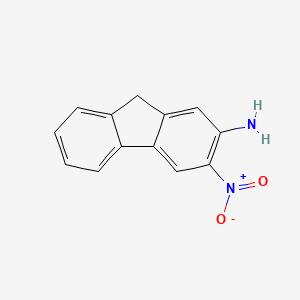

3-Nitro-9H-fluoren-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Nitro-9H-fluoren-2-amine is an organic compound with the molecular formula C13H10N2O2 It is a derivative of fluorene, characterized by the presence of a nitro group at the third position and an amine group at the second position of the fluorene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-9H-fluoren-2-amine typically involves the nitration of 9H-fluoren-2-amine. The nitration process can be carried out using a mixture of nitric acid and acetic acid. The reaction conditions usually involve heating the mixture to facilitate the nitration process. The resulting product is then purified through recrystallization or other suitable purification methods .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 3-Nitro-9H-fluoren-2-amine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Oxidation: The compound can undergo oxidation reactions, where the amine group is oxidized to form nitroso or nitro derivatives.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon, or other reducing agents.

Substitution: Various electrophiles and nucleophiles under suitable conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products:

Reduction: 3-Amino-9H-fluoren-2-amine.

Substitution: Various substituted derivatives depending on the reagents used.

Oxidation: Nitroso or nitro derivatives of this compound.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Synthesis

3-Nitro-9H-fluoren-2-amine serves as a crucial intermediate in the synthesis of various complex organic molecules. Its structure facilitates the formation of derivatives through reduction, substitution, and oxidation reactions. For example, it can be reduced to form 3-amino-9H-fluoren-2-amine or undergo substitution to yield various substituted derivatives depending on the reagents used.

Photonics and Nonlinear Optical Applications

Nonlinear Optical Properties

Recent studies have demonstrated that compounds based on 9H-fluoren-2-amine exhibit significant nonlinear optical properties. These include enhanced first hyperpolarizability values, making them suitable for applications in photonics, such as two-photon fluorescence imaging and optical data storage . The incorporation of different substituents can further modulate these properties, leading to the development of advanced materials for photonic devices.

| Property | Value |

|---|---|

| First Hyperpolarizability | Enhanced compared to non-linear counterparts |

| Quantum Yield | 0.86 - 0.98 |

| Two-Photon Absorptivity | 220 - 1060 GM |

Biological Research

Pharmacological Potential

Research is ongoing into the potential pharmacological applications of this compound. Its nitro and amine groups allow for interactions with biological molecules, which could lead to new drug candidates. Studies have indicated its potential as a pharmacophore in drug design, particularly in targeting specific biological pathways.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various derivatives derived from this compound. The results showed notable inhibition against several bacterial strains, suggesting its potential use as an antimicrobial agent.

| Compound Name | Zone of Inhibition (mm) | Target Microorganism |

|---|---|---|

| This compound | 17.9 | E. coli |

| Derivative A | 19.4 | Staphylococcus aureus |

Industrial Applications

Dyes and Pigments

The stable chemical structure of this compound allows it to be utilized in the production of dyes and pigments. Its reactivity enables the synthesis of colorants that are essential in various industrial applications, including textiles and plastics.

Mecanismo De Acción

The mechanism of action of 3-Nitro-9H-fluoren-2-amine involves its interaction with molecular targets through its nitro and amine groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with various biomolecules. The amine group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact molecular pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

9H-Fluoren-2-amine: Lacks the nitro group, making it less reactive in certain chemical reactions.

2-Aminofluorene: Similar structure but without the nitro group, affecting its chemical and biological properties.

2-Fluorenylamine: Another derivative of fluorene with different functional groups.

Uniqueness: The combination of these functional groups allows for a wide range of chemical transformations and interactions, making it a versatile compound in scientific research and industrial applications .

Actividad Biológica

3-Nitro-9H-fluoren-2-amine is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

Chemical Formula : C13H10N2O2

CAS Number : 29005-18-3

The compound features a nitro group at the third position and an amine group at the second position of the fluorene ring. This unique structure contributes to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its functional groups:

- Nitro Group : This group can undergo reduction to form reactive intermediates that interact with DNA and proteins, potentially leading to mutagenic effects.

- Amine Group : The amine can participate in hydrogen bonding, influencing the compound's binding affinity to various biological targets.

These interactions suggest that the compound may exhibit both pharmacological and toxicological properties, making it a subject of interest in drug development and safety assessments .

Anticancer Properties

Recent studies have indicated that this compound possesses antiproliferative effects against various cancer cell lines. For instance, it has shown activity in breast cancer cell lines (MCF-7 and MDA-MB-231) with IC50 values ranging from 10 to 33 nM. The mechanism involves destabilization of tubulin polymerization, leading to cell cycle arrest and apoptosis .

| Cell Line | IC50 (nM) | Mechanism |

|---|---|---|

| MCF-7 | 10 - 33 | Tubulin destabilization, apoptosis |

| MDA-MB-231 | 23 - 33 | Tubulin destabilization, apoptosis |

Mutagenicity and Carcinogenicity

There is evidence suggesting that compounds related to this compound may exhibit mutagenic properties. For example, studies on structurally similar compounds have demonstrated their ability to induce genetic mutations and tumors in animal models. The nitro group is often implicated in these effects due to its capacity to form DNA adducts .

Case Studies

- In Vivo Studies : Research involving animal models has shown that exposure to nitro-substituted compounds can lead to liver tumors and other malignancies. For instance, studies indicated that similar compounds induced hepatomas in mice with statistically significant differences compared to control groups .

- In Vitro Studies : In vitro assessments have demonstrated that this compound can inhibit cell proliferation in cancer cell lines, supporting its potential as an anticancer agent .

Applications in Research

This compound serves as an important intermediate in organic synthesis and is being investigated for its potential use in drug design. Its unique chemical structure allows for modifications that could enhance its biological activity or reduce toxicity.

Future Directions

Ongoing research aims to better understand the pharmacokinetics and dynamics of this compound. Investigations into its interactions at the molecular level could reveal new therapeutic avenues or highlight safety concerns associated with its use.

Propiedades

IUPAC Name |

3-nitro-9H-fluoren-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2/c14-12-6-9-5-8-3-1-2-4-10(8)11(9)7-13(12)15(16)17/h1-4,6-7H,5,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDFGKQNZCKSYQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=CC(=C(C=C31)N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.